molecular formula C9H14N2O B13245914 [2-(Benzyloxy)ethyl]hydrazine

[2-(Benzyloxy)ethyl]hydrazine

Cat. No.: B13245914
M. Wt: 166.22 g/mol
InChI Key: NHPMOPLFGFCAPG-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)ethyl]hydrazine is an organic compound characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)ethyl]hydrazine typically involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [2-(Benzyloxy)ethyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyloxyacetaldehyde.

    Reduction: Formation of ethylhydrazine.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

[2-(Benzyloxy)ethyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and leading to various biochemical effects. The hydrazine moiety is known to form reactive intermediates that can modify proteins and nucleic acids, contributing to its biological activity.

Comparison with Similar Compounds

    [2-(Benzyloxy)ethyl]amine: Similar structure but with an amine group instead of hydrazine.

    [2-(Benzyloxy)ethyl]thiol: Contains a thiol group in place of hydrazine.

    [2-(Benzyloxy)ethyl]alcohol: Features an alcohol group instead of hydrazine.

Uniqueness: [2-(Benzyloxy)ethyl]hydrazine is unique due to the presence of both benzyloxy and hydrazine groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-phenylmethoxyethylhydrazine

InChI

InChI=1S/C9H14N2O/c10-11-6-7-12-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2

InChI Key

NHPMOPLFGFCAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNN

Origin of Product

United States

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